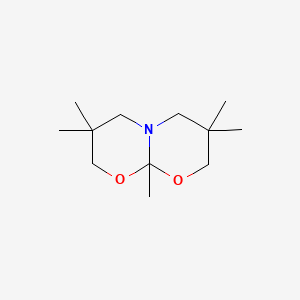
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Cat. No. B1262910
M. Wt: 213.32 g/mol
InChI Key: HXCGBGUJRISVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07812173B2
Procedure details


In a glass jar 8.48 grams of 3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes (as prepared in Example 1) was combined with 2.84 grams of propylene glycol monomethylether acetate, 0.92 grams of a 2% dibutyl tin dilaurate solution in ethyl acetate, and 0.11 grams of a BYK 306 and 0.04 grams of Byk 361. To this was added 68.66 grams of a solution of 32.93 grams of Desmodur® XP 2410 (hexamethylene diisocyaante trimer available from Bayer), 31.38 grams of Desmodur® Z4470BA (isophorone diisocyanate trimer available from Bayer) and 4.35 grams n-butyl acetate. This mixture was stirred and then 0.36 grams of acetic acid was added and the mixture and stirred. The mixture was drawndown to give coatings of ˜4 mils in thickness. The coating was baked at 140° F. for 30 minutes. At one day the coating had a Fischercope hardness of 90 N/mm2 and a swell ratio of 1.70. At 30 days the coating had a Fischercope hardness of 158 N/mm2, a Tg (at the midpoint) of 59° C. and a gel fraction of 96%.
[Compound]
Name
3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes
Quantity
8.48 g
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
68.66 g
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[C:1](OC(C)COC)(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.O=C=NC1CC(C)(C)[CH2:57][C:52]([CH3:62])([CH2:53][N:54]=[C:55]=O)[CH2:51]1.[C:63]([O:66][CH2:67][CH2:68][CH2:69]C)(=[O:65])[CH3:64]>C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:68]1([CH3:69])[CH2:55][N:54]2[C:63]([CH3:64])([O:65][CH2:51][C:52]([CH3:62])([CH3:57])[CH2:53]2)[O:66][CH2:67]1 |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
2.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(COC)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
68.66 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
|
Name
|
|
|
Quantity
|
4.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture and stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give coatings of ˜4 mils in thickness
|
WAIT
|
Type
|
WAIT
|
|
Details
|
At one day the coating had
|
|
Duration
|
1 d
|
WAIT
|
Type
|
WAIT
|
|
Details
|
At 30 days the coating had
|
|
Duration
|
30 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 59° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(COC2(OCC(CN2C1)(C)C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
